n,n'-Ethane-1,2-diylbis(n-methylformamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diformyl-N,N’-dimethylethylene diamine is an organic compound with the molecular formula C6H12N2O2 It is characterized by the presence of two formyl groups and two methyl groups attached to the nitrogen atoms of an ethylene diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diformyl-N,N’-dimethylethylene diamine typically involves the formylation of N,N’-dimethylethylene diamine. One common method is the reaction of N,N’-dimethylethylene diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N,N’-diformyl-N,N’-dimethylethylene diamine may involve large-scale formylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diformyl-N,N’-dimethylethylene diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to methyl groups, yielding N,N’-dimethylethylene diamine.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Amides or other oxidized derivatives.
Reduction: N,N’-dimethylethylene diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diformyl-N,N’-dimethylethylene diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N,N’-diformyl-N,N’-dimethylethylene diamine involves its interaction with molecular targets such as enzymes and receptors. The formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethylene diamine backbone provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
N,N’-Dimethylethylene diamine: Lacks the formyl groups and has different reactivity and applications.
N,N’-Diethyl-N,N’-diformylethylene diamine: Similar structure but with ethyl groups instead of methyl groups, leading to different chemical properties.
N,N’-Diformyl-N,N’-diethylethylene diamine: Similar to N,N’-diformyl-N,N’-dimethylethylene diamine but with ethyl groups, affecting its reactivity and applications.
Uniqueness: N,N’-Diformyl-N,N’-dimethylethylene diamine is unique due to the presence of both formyl and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
6632-41-3 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-[2-[formyl(methyl)amino]ethyl]-N-methylformamide |
InChI |
InChI=1S/C6H12N2O2/c1-7(5-9)3-4-8(2)6-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
VRNZHZHNUUGILQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.